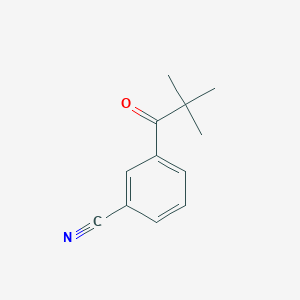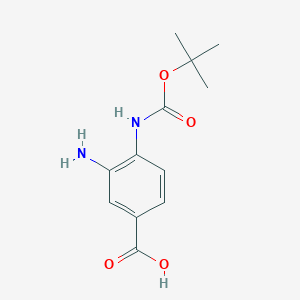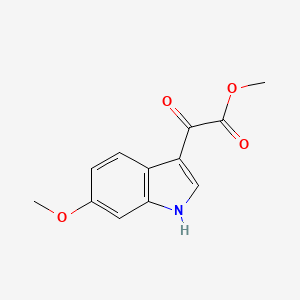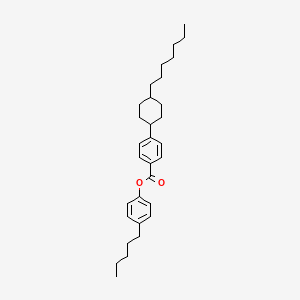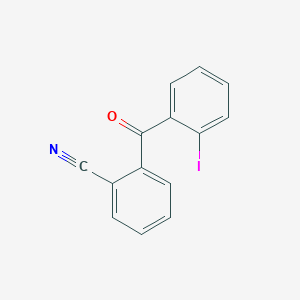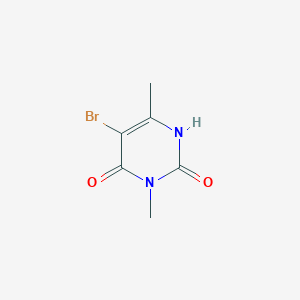
5-Bromo-3,6-dimethyluracil
Vue d'ensemble
Description
5-Bromo-3,6-dimethyluracil (5-Br-3,6-DMU) is an organic compound that has been studied for its potential applications in biochemistry and physiology. 5-Br-3,6-DMU is a halogenated analog of the naturally occurring uracil, a pyrimidine nucleoside base found in RNA. This compound has been studied for its potential applications in biochemistry and physiology, as well as its use as a synthetic reagent.
Applications De Recherche Scientifique
5-Bromo-3,6-dimethyluracil has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the synthesis of nucleic acid analogs, such as 5-bromo-3,6-dimethyluridine. This compound has also been used to study the mechanism of action of enzymes involved in DNA and RNA metabolism. 5-Bromo-3,6-dimethyluracil has also been used as a probe for the study of uracil-DNA glycosylase, an enzyme involved in DNA repair.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,6-dimethyluracil is not fully understood. It is believed that the compound interferes with the normal function of uracil-DNA glycosylase, an enzyme involved in DNA repair. This interference is thought to be due to the presence of the bromine atom, which is not found in the natural uracil.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Bromo-3,6-dimethyluracil have not been extensively studied. It has been suggested that this compound may have an effect on the activity of enzymes involved in DNA and RNA metabolism, but this has yet to be confirmed. Additionally, it is possible that 5-Bromo-3,6-dimethyluracil may have an effect on gene expression, but this has also yet to be investigated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-3,6-dimethyluracil for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and has a long shelf life. The main limitation of using 5-Bromo-3,6-dimethyluracil is its lack of specificity, as it is not specific to a particular enzyme or gene.
Orientations Futures
The potential future directions for the research on 5-Bromo-3,6-dimethyluracil include further investigations into its mechanism of action and its effects on gene expression. Additionally, more research could be done to determine the potential applications of 5-Bromo-3,6-dimethyluracil in biochemistry and physiology. Finally, further research could be done to explore the potential therapeutic applications of this compound.
Propriétés
IUPAC Name |
5-bromo-3,6-dimethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9(2)6(11)8-3/h1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPATAVUEYOGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628579 | |
| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,6-dimethyluracil | |
CAS RN |
39968-37-1 | |
| Record name | 5-Bromo-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



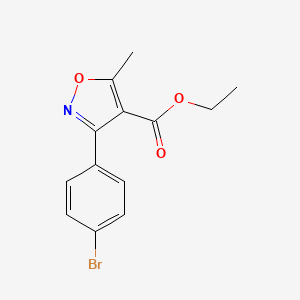

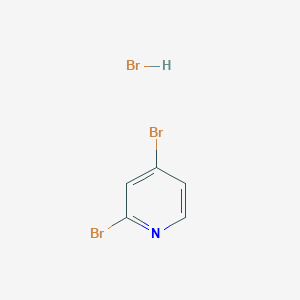
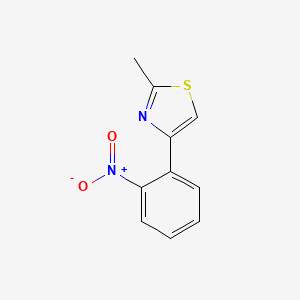
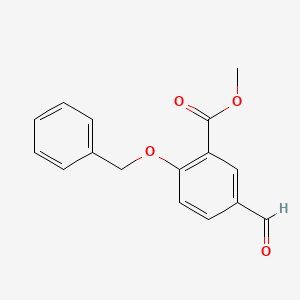
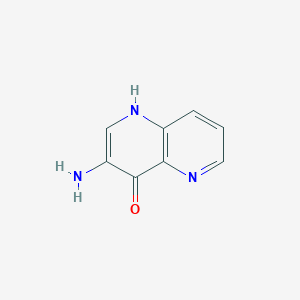
![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)
